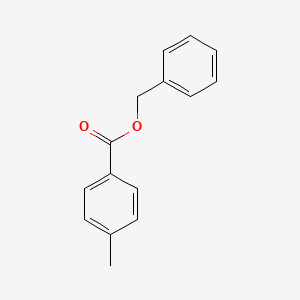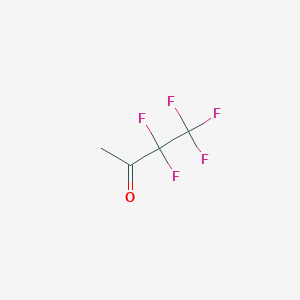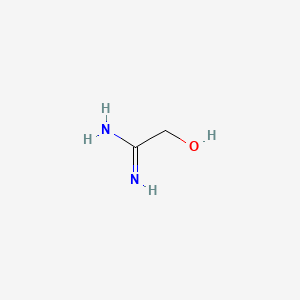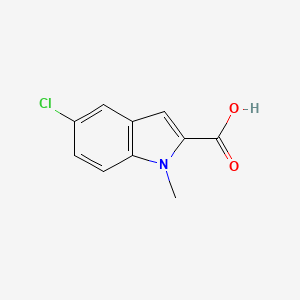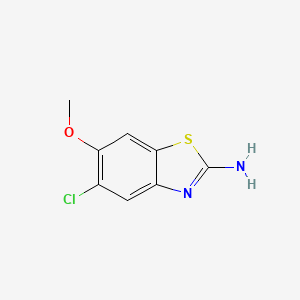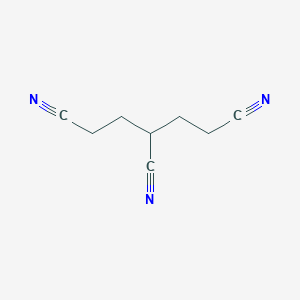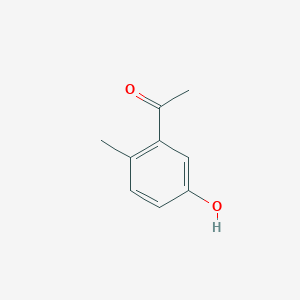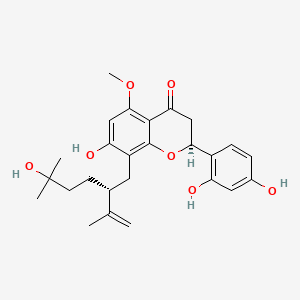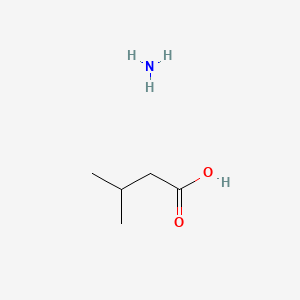
Ammonium isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Agricultural and Environmental Applications
Ammonium isovalerate, like other ammonium salts, plays a significant role in agricultural and environmental contexts. For instance, studies have explored the use of ammonium salts in removing ammonium ions from aqueous solutions, which is crucial for maintaining environmental quality and water treatment. Saltali, Sari, and Aydın (2007) investigated the efficiency of natural Turkish zeolite in removing ammonium ions, highlighting its potential for wastewater treatment and agricultural purposes (Saltali, Sari, & Aydın, 2007). Similarly, Karadağ et al. (2006) conducted a study on the ion exchange kinetics of ammonium ion on natural Turkish clinoptilolite, a type of zeolite, emphasizing its suitability for ammonium removal from aqueous solutions (Karadağ, Koc, Turan, & Armagan, 2006).
2. Dairy Science and Animal Nutrition
In dairy science and animal nutrition, ammonium salts, including this compound, have been studied for their impact on milk production and ruminal fermentation. Research by Klusmeyer et al. (1987) investigated the effects of ammonium salts on milk production, composition, and feed utilization in cows, although they found no significant effect on these parameters (Klusmeyer, Clark, Vicini, Murphy, & Fahey, 1987).
3. Industrial and Chemical Applications
This compound, similar to other ammonium salts, is also relevant in industrial and chemical applications. For instance, Hallam and Eugster (1976) developed a method to control ammonium fugacity at elevated temperatures and pressures, contributing to the understanding of ammonium silicate stability relations, which is important in geological and industrial contexts (Hallam & Eugster, 1976).
4. Biotechnology and Microbiology
In biotechnology and microbiology, this compound and similar compounds are studied for their role in microbial communities and biological processes. For example, Liu and von Wirén (2017) reviewed the role of ammonium as a signal for physiological and morphological responses in plants, indicating the significance of ammonium in plant biology (Liu & von Wirén, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
7563-33-9 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
azanium;3-methylbutanoate |
InChI |
InChI=1S/C5H10O2.H3N/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);1H3 |
InChI-Schlüssel |
RKCHCKMAQPJXBM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)O.N |
Kanonische SMILES |
CC(C)CC(=O)[O-].[NH4+] |
Andere CAS-Nummern |
7563-33-9 |
Physikalische Beschreibung |
Deliquescent colourless crystals; sharp, cheesy, yet somewhat sweet aroma |
Löslichkeit |
Soluble in water, oils soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




